molecular formula C13H14N2O2S B13002215 N-(3-amino-4-methylphenyl)benzenesulfonamide

N-(3-amino-4-methylphenyl)benzenesulfonamide

Cat. No.: B13002215
M. Wt: 262.33 g/mol
InChI Key: FORPZIMBNAKXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-methylphenyl)benzenesulfonamide is a chemical compound offered for research and development purposes. It features a sulfonamide functional group, a key moiety in many biologically active molecules and pharmaceutical agents . Compounds with sulfonamide structures are extensively investigated for their ability to inhibit carbonic anhydrases , a family of enzymes that are important targets for therapeutic agents . This compound serves as a versatile chemical building block. The presence of both a sulfonamide and a primary amino group on its aromatic structure provides two sites for further chemical modification, making it a potential intermediate in organic synthesis and medicinal chemistry campaigns . Researchers can utilize this scaffold to develop novel derivatives for structure-activity relationship (SAR) studies or to create potential protease inhibitors and enzyme ligands. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please note: While specific binding and activity data for this exact compound is not available in the current search, its structural similarity to other active benzenesulfonamide derivatives suggests its primary research value lies in its potential as a synthetic intermediate and a scaffold for bioactivity screening .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(3-amino-4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-7-8-11(9-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3

InChI Key

FORPZIMBNAKXOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Typical Route:

  • Nitration and Substitution: Starting from 3-nitro-4-methylbenzoic acid or related derivatives, the nitro group can be introduced or retained.
  • Amidation: Reaction with aniline under conditions such as heating with thionyl chloride or phosphorus oxychloride to form the corresponding benzanilide intermediate.
  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., hydrazine hydrate with ferrous oxide catalyst) of the nitro group to the amino group.

This sequence is exemplified in related sulfonamide syntheses, where 3-nitro-4-substituted benzanilides are converted to 3-amino-4-substituted benzanilides with high purity and yield (purity > 98%, yields typically 67-95%) under controlled temperature and catalytic conditions.

Step Reagents/Conditions Product Yield (%) Purity (%) Notes
Amidation 3-nitro-4-methylbenzoic acid + aniline + thionyl chloride, 70-100°C 3-nitro-4-methylbenzanilide 88-97 ~98 Formation of benzanilide intermediate
Reduction Hydrazine hydrate + ferrous oxide catalyst, reflux 55-60°C or Raney Ni hydrogenation at 80-105°C 3-amino-4-methylaniline 67-95 99+ Conversion of nitro to amino group

Sulfonylation to Form this compound

The key step is the reaction of 3-amino-4-methylaniline with benzenesulfonyl chloride under basic conditions to form the sulfonamide.

Reaction Conditions:

  • Solvent: Commonly used solvents include dichloromethane, chloroform, or acetonitrile.
  • Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid formed and to activate the amine.
  • Temperature: Typically 0°C to room temperature to control reaction rate and avoid side reactions.
  • Time: Reaction times vary from 1 to several hours depending on scale and conditions.

Mechanism:

The nucleophilic amino group attacks the sulfur atom of benzenesulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.

Typical Yields and Purity:

  • Yields are generally high (70-90%) with proper control of reaction parameters.
  • Purity is enhanced by recrystallization or chromatographic purification.
Parameter Typical Range Notes
Solvent Dichloromethane, chloroform, acetonitrile Solvent choice affects solubility and reaction rate
Base Triethylamine, pyridine Neutralizes HCl, promotes reaction
Temperature 0°C to 25°C Controls reaction kinetics and side reactions
Reaction Time 1-6 hours Depends on scale and stirring efficiency
Yield 70-90% High yields achievable
Purity >95% after purification Confirmed by melting point and chromatographic methods

Representative Experimental Procedure (Literature-Based)

  • Preparation of 3-amino-4-methylaniline:

    • Dissolve 3-nitro-4-methylbenzanilide in methanol.
    • Add hydrazine hydrate and ferrous oxide catalyst.
    • Reflux at 55-60°C for 3 hours.
    • Filter off catalyst, concentrate, and recrystallize to obtain 3-amino-4-methylaniline.
  • Sulfonylation:

    • Dissolve 3-amino-4-methylaniline in dry dichloromethane.
    • Cool the solution to 0°C.
    • Add triethylamine followed by dropwise addition of benzenesulfonyl chloride.
    • Stir at 0-25°C for 2-4 hours.
    • Quench reaction with water, extract organic layer, wash, dry, and concentrate.
    • Purify by recrystallization from ethanol or suitable solvent.

Analytical and Research Findings

  • Purity and Identity: Confirmed by melting point (typically around 150-155°C for related sulfonamides), NMR, IR, and mass spectrometry.
  • Yields: High yields (70-90%) are reported with optimized conditions.
  • Catalyst Efficiency: Use of Raney nickel or ferrous oxide catalysts in reduction steps improves selectivity and yield.
  • Reaction Control: Temperature and reagent addition rates are critical to minimize side reactions such as over-sulfonylation or hydrolysis.

Summary Table of Preparation Methods

Step Starting Material Reagents/Catalysts Conditions Product Yield (%) Purity (%)
1. Amidation 3-nitro-4-methylbenzoic acid + aniline Thionyl chloride or phosphorus oxychloride 70-100°C, 2-6 h 3-nitro-4-methylbenzanilide 88-97 ~98
2. Reduction 3-nitro-4-methylbenzanilide Hydrazine hydrate + Fe2O3 or Raney Ni + H2 55-105°C, 3-6 h 3-amino-4-methylaniline 67-95 99+
3. Sulfonylation 3-amino-4-methylaniline Benzenesulfonyl chloride + base (Et3N) 0-25°C, 1-6 h This compound 70-90 >95

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(3-amino-4-methylphenyl)benzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules and can participate in various chemical reactions, including:

  • Substitution Reactions : The amino group can engage in nucleophilic substitutions.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form sulfonic acids or reduced to yield amines.
  • Coupling Reactions : It is applicable in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex structures.

Biology

In biological research, this compound has been investigated for its role in enzyme inhibition, particularly targeting carbonic anhydrase IX (CA IX). CA IX is overexpressed in several cancer types, making it a significant target for anticancer therapies. Studies have demonstrated that this compound can effectively inhibit this enzyme, leading to disrupted pH balance within cancer cells and promoting apoptosis (programmed cell death) .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Activity : Research has shown that this compound induces apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC positive cells compared to controls .
  • Antimicrobial Properties : Its inhibitory effects on CA IX also extend to bacterial growth, suggesting potential applications as an antibacterial agent .
  • Pain Management : Recent studies indicate that derivatives of this compound may possess antinociceptive effects, making them candidates for managing chronic pain conditions like fibromyalgia .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study focusing on the inhibitory effects of this compound on CA IX revealed an IC50 value ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II. This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition in cancer therapies .

Case Study 2: Antinociceptive Effects

In a recent experiment involving mice subjected to intermittent cold stress (ICS), treatment with this compound showed significant reductions in nociceptive behavior. The compound normalized oxidative stress markers and improved Na+, K+-ATPase activity within the central nervous system, suggesting its potential utility in treating fibromyalgia .

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: The 5-methyloxazolyl group in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide enhances antimicrobial activity, likely due to improved target binding or membrane penetration . Cyclohexylamino and N-methyl groups in 3-amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide contribute to ferroptosis inhibition, suggesting bulky substituents may modulate redox pathways .

Molecular Weight and Solubility: Higher molecular weight analogs (e.g., 434.49 g/mol in Table 1) may face reduced bioavailability compared to simpler derivatives like N-(3-amino-4-methylphenyl)benzenesulfonamide (262.33 g/mol).

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents (e.g., in and ) may enhance electrophilic interactions but could increase toxicity risks.

Crystallographic Insights :

  • Crystal structure analyses (e.g., ) highlight that substituent positioning affects molecular packing and intermolecular interactions, which are critical for solid-state stability and dissolution rates .

Biological Activity

N-(3-amino-4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a sulfonamide group attached to a phenyl ring with an amino and methyl substitution. Its structural formula can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This compound's sulfonamide moiety is crucial for its biological activity, as it mimics substrates of various enzymes.

The mechanism of action for this compound primarily involves the inhibition of specific enzymes through competitive inhibition. The sulfonamide group competes with para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a valuable antibacterial agent .

Biological Activity Overview

  • Antibacterial Activity :
    • This compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli respectively .
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal effects, demonstrating efficacy against common fungal pathogens by disrupting their metabolic pathways similar to its antibacterial action.
  • Anticancer Activity :
    • Recent studies indicate that sulfonamides can inhibit carbonic anhydrase isozymes, which play a role in tumor growth and metastasis. This compound has been tested against various cancer cell lines, exhibiting cytotoxic effects with IC50 values ranging from 1.55 to 25.06 μM depending on the cancer type .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialS. aureus6.45 mg/mL
AntibacterialE. coli6.72 mg/mL
AntifungalVarious fungal strainsNot specified
AnticancerMDA-MB-231 (breast cancer)1.52–6.31 μM
AnticancerOther tumor cell lines10.93–25.06 nM (CA IX)

Case Study: Anticancer Evaluation

A study evaluated the anticancer potential of this compound on MDA-MB-231 breast cancer cells using the MTT assay to measure cell viability post-treatment. The results indicated a significant reduction in cell viability, with an increase in apoptosis markers such as annexin V-FITC positivity .

In Vivo Studies

In vivo studies using rat models have demonstrated that compounds similar to this compound can significantly reduce inflammatory responses, as evidenced by reduced carrageenan-induced paw edema .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-amino-4-methylphenyl)benzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 3-amino-4-methylaniline with benzenesulfonyl chloride under alkaline conditions. A typical procedure involves dissolving the aniline derivative in pyridine or aqueous NaOH, followed by gradual addition of benzenesulfonyl chloride at 0–5°C. After stirring for 4–6 hours, the product is precipitated, washed with dilute HCl, and recrystallized from ethanol/water . Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonamide S=O stretching (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and N-H bending (1540–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfonamide NH (δ 10–12 ppm, broad) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak (expected m/z ~276) .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection and refinement employ SHELX programs (SHELXT for structure solution, SHELXL for refinement). Hydrogen bonding and π-π interactions are analyzed using Mercury software. Validation checks via PLATON ensure no missed symmetry or disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound stability. Standardize protocols:

  • Use >95% pure compound (verified by HPLC).
  • Prefer cell-based assays (e.g., MTT for cytotoxicity) with controls for sulfonamide solubility (e.g., DMSO ≤0.1% v/v).
  • Cross-validate results with orthogonal methods (e.g., apoptosis assays, ROS detection) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian09 for geometry optimization (B3LYP/6-31G**) and PaDEL-Descriptor for molecular descriptors. Build models via partial least squares (PLS) regression to correlate electronic properties (e.g., HOMO/LUMO) with bioactivity .
  • Molecular Docking : Autodock Vina or Schrödinger Suite for docking into target proteins (e.g., carbonic anhydrase IX). Validate poses using MD simulations (GROMACS, 100 ns) to assess binding stability .

Q. How does the compound’s crystal packing influence its physicochemical properties?

  • Methodological Answer : Analyze SC-XRD data for intermolecular interactions:

  • Hydrogen bonds (N-H···O=S) stabilize the sulfonamide group.
  • Methyl-phenyl stacking (C-H···π) enhances thermal stability (TGA/DSC).
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Q. What are the best practices for evaluating metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the half-life method .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BD-ERG) to assess IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.